6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of 2,3-dichloroaniline with acetone in the presence of a catalyst to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmacophore in drug design.
Industry: Applications in the development of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoline: Lacks the dimethyl and dihydro modifications.
4,4-Dimethylquinoline: Lacks the dichloro substitution.
3,4-Dihydroquinoline: Lacks both the dichloro and dimethyl substitutions.
Uniqueness
6,7-Dichloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of dichloro and dimethyl groups, along with the dihydroquinoline structure, may confer distinct properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6,7-dichloro-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)5-10(15)14-9-4-8(13)7(12)3-6(9)11/h3-4H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGURSOXWQTJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC(=C(C=C21)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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